

Clinical Application of Gaxilose in Pediatric Patients: Application Notes and Protocols

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Compound of Interest

Compound Name: Gaxilose

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Introduction

Gaxilose (brand name: LacTEST) is a non-invasive diagnostic agent for identifying lactase deficiency, the underlying cause of lactose intolerance.[1] Its application in the pediatric population is of significant interest due to its potential for a more patient-friendly diagnostic experience compared to traditional methods. This document provides detailed application notes and protocols for the clinical use of **Gaxilose** in pediatric patients, based on available clinical trial data and pharmacological information.

Mechanism of Action

Gaxilose is a synthetic disaccharide composed of galactose and D-xylose.[2] When orally administered, it is hydrolyzed in the small intestine by the enzyme lactase-phlorizin hydrolase (lactase) located on the brush border of enterocytes. This enzymatic cleavage releases galactose and D-xylose.

In individuals with normal lactase activity, **Gaxilose** is efficiently hydrolyzed. The released D-xylose is then absorbed in the small intestine, enters the bloodstream, and is subsequently excreted in the urine.[2] Conversely, in patients with lactase deficiency (hypolactasia), the hydrolysis of **Gaxilose** is significantly reduced. Consequently, lower amounts of D-xylose are absorbed and excreted in the urine. The amount of D-xylose recovered in the urine over a specific period is therefore directly proportional to the intestinal lactase activity.[2]

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Application Notes

Target Pediatric Population

Clinical trial data supports the use of **Gaxilose** in children aged 5 to 11 years.[3][4] Its application in younger children and adolescents requires further investigation.

Advantages in Pediatrics

The **Gaxilose** test offers several advantages over traditional methods like the hydrogen breath test (HBT) for diagnosing lactose intolerance in children:

- Non-invasive: The test only requires oral administration of a solution and urine collection, avoiding the need for blood draws or repeated breath sampling.[2]
- Patient-friendly: The procedure is generally well-tolerated by children.[5]
- High Diagnostic Accuracy: In adult studies, the **Gaxilose** test has demonstrated high sensitivity and specificity (>90%), superior to the HBT.[5]

Limitations

- The established urinary D-xylose cut-off value for diagnosing hypolactasia is based on adult data. While a clinical trial is underway to establish a pediatric-specific cut-off, this information is not yet publicly available.[2][3]
- The test is not recommended for patients with severe renal impairment, as this can affect D-xylose excretion and lead to inaccurate results.[2]
- The test assesses lactose malabsorption (the physiological inability to digest lactose) but does not directly measure lactose intolerance (the clinical symptoms resulting from malabsorption).[2]

Experimental Protocols

Gaxilose Test for Diagnosis of Hypolactasia in Children (Ages 5-11)

This protocol is based on the methodology described in clinical trials for pediatric patients.[3][4]

1. Patient Preparation:

- Patients should fast for at least 4-6 hours prior to the test.
- Ensure the patient is in good health with no baseline gastrointestinal conditions that could interfere with the test results.[3]

2. **Gaxilose** Administration:

- A single oral dose of 0.45 g of **Gaxilose** (LacTEST) is administered.[3][4]
- The **Gaxilose** powder should be dissolved in 100-250 mL of water.[2]

3. Urine Collection:

- Immediately before **Gaxilose** administration, the patient should empty their bladder, and this urine is discarded.
- All urine is collected for a total of 5 hours following **Gaxilose** administration.[2]
- The collection is typically divided into specific intervals to allow for more detailed analysis:
 - 0 to 3 hours
 - 3 to 4 hours
 - 4 to 5 hours[3]

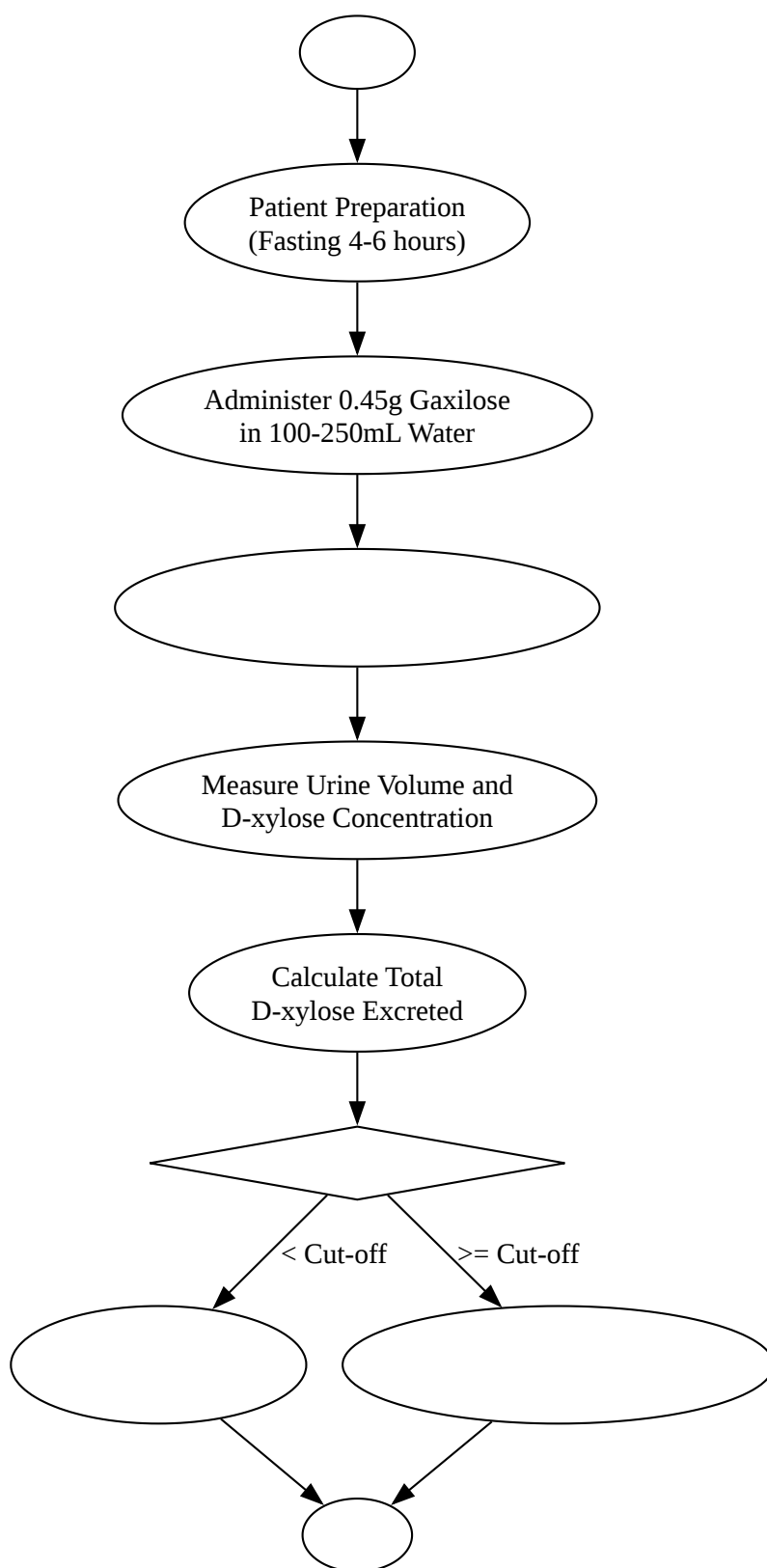
4. Sample Analysis:

- The total volume of urine collected over the 5-hour period is measured.

- The concentration of D-xylose in the urine is determined using a validated analytical method (e.g., automated colorimetric assay).[2]
- The total amount of D-xylose excreted is calculated by multiplying the concentration by the total urine volume.

5. Interpretation of Results:

- The amount of excreted D-xylose is compared to a pre-defined cut-off value to determine the presence of hypolactasia.
- Note: A urinary xylose cut-off of 19.18 mg in 5 hours has been used to determine lactose malabsorption in adults.[1][2] While a pediatric-specific cut-off is under investigation, this value may serve as a preliminary reference.[3] A urinary xylose excretion below this cut-off is indicative of hypolactasia.



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Data Presentation

Quantitative Data from Clinical Studies (Primarily Adult Data)

Parameter	Gaxilose Test	Hydrogen Breath Test (HBT)	Lactose Tolerance Test (LTT)	Reference
Dose	0.45 g Gaxilose	25-50 g Lactose	50 g Lactose	[2] [5]
Sample	5-hour Urine	Breath	Blood	[2] [5]
Sensitivity	>90%	69% - 85%	69% - 85%	[5]
Specificity	>90%	69% - 85%	69% - 85%	[5]
Positive Predictive Value	>90%	Not specified	Not specified	[5]
Negative Predictive Value	>90%	Not specified	Not specified	[5]
Urinary Xylose Cut-off	19.18 mg / 5 hours	N/A	N/A	[1] [2]

Note: The sensitivity and specificity data presented are from studies conducted in adult populations. Pediatric-specific data from ongoing clinical trials are awaited.

Pharmacokinetics and Safety in Pediatric Patients

Pharmacokinetics

Detailed pharmacokinetic studies of **Gaxilose** specifically in the pediatric population are not yet widely published. However, general principles of pediatric pharmacokinetics should be considered:

- Absorption: Gastric emptying time and intestinal transit time can vary in children compared to adults, potentially affecting the rate and extent of D-xylose absorption.

- **Distribution:** Body composition, particularly the ratio of total body water to fat, differs in children and can influence the volume of distribution of drugs.
- **Metabolism:** While D-xylose is primarily excreted unchanged, hepatic and renal function maturation in children can influence the disposition of the absorbed galactose component.
- **Excretion:** Renal function, including glomerular filtration rate and tubular secretion, is still developing in early childhood, which can impact the rate of D-xylose excretion.

Further studies are needed to establish the specific pharmacokinetic profile of **Gaxilose** in different pediatric age groups to optimize dosing and interpretation of results.

Safety and Tolerability

The **Gaxilose** test has been reported to be well-tolerated in clinical trials.[5] A clinical trial in children aged 5-11 is actively monitoring for adverse events, including changes in laboratory test results and vital signs, to ensure its safety in this population.[3] Specific data on the incidence and nature of adverse events in pediatric patients are pending the results of these ongoing studies.

Conclusion

Gaxilose presents a promising, non-invasive, and well-tolerated alternative for the diagnosis of hypolactasia in pediatric patients. The straightforward protocol and high diagnostic accuracy observed in adult studies make it an attractive option for use in children. However, the establishment of a validated pediatric-specific urinary D-xylose cut-off value is crucial for its widespread clinical adoption. Researchers and drug development professionals should anticipate the results of ongoing pediatric clinical trials to further refine the application notes and protocols for this diagnostic agent.

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